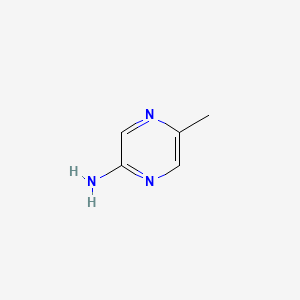
1-(4-硝基苯基)咪唑烷-2-酮
描述
1-(4-Nitrophenyl)imidazolidin-2-one is a chemical compound with the CAS Number: 89518-83-2 . It has a molecular weight of 207.19 and its IUPAC name is 1-(4-nitrophenyl)-2-imidazolidinone . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(4-Nitrophenyl)imidazolidin-2-one is 1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This suggests that 1-(4-Nitrophenyl)imidazolidin-2-one could potentially participate in similar reactions.Physical And Chemical Properties Analysis
1-(4-Nitrophenyl)imidazolidin-2-one is a solid compound .科学研究应用
医药应用
“1-(4-硝基苯基)咪唑烷-2-酮”及其类似物是医药中普遍存在的结构基序 . 它们广泛存在于药物、天然生物碱和其他生物活性化合物中 .
手性助剂
取代的咪唑烷-2-酮也是重要的合成中间体,可以转化为多种复杂的结构 . 它们代表了一类用于不对称转化的手性助剂 .
有机合成
该化合物用作有机合成中的中间体 . 多年来,人们一直致力于开发可持续和更有效的合成这些杂环的方案 .
催化合成
该化合物在咪唑烷-2-酮和苯并咪唑烷-2-酮的催化合成中起着重要作用 . 这篇综述分为四个主要章节,分别介绍了咪唑烷-2-酮衍生物最常见的合成方法:(1) 将羰基直接掺入 1,2-二胺中,(2) 烯烃的二胺化,(3) 线性脲衍生物的分子内加氢胺化和 (4) 氮杂环丙烷环扩张 .
抗氧化活性
为了寻找和开发具有抗氧化作用且与抗坏血酸和其他生物活性相比的化合物,“1-(4-硝基苯基)咪唑烷-2-酮”已被设计、合成和评估为抗氧化剂 .
抗菌剂
安全和危害
未来方向
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . Therefore, the development of more sustainable and efficient protocols for the synthesis of these heterocycles, including 1-(4-Nitrophenyl)imidazolidin-2-one, is a promising area of future research .
作用机制
Target of Action
Imidazolidin-2-ones and their analogues are known to be structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
Imidazolidin-2-ones can be synthesized through various methods, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways due to their presence in pharmaceuticals, natural products, and other biologically active compounds .
Result of Action
Imidazolidin-2-ones and their analogues are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
The synthesis of imidazolidin-2-ones has been explored with the aim of producing more sustainable and environmentally friendly protocols .
属性
IUPAC Name |
1-(4-nitrophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNYHMFUBSCGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312532 | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89518-83-2 | |
| Record name | 89518-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















